molecular formula C21H23BrN2OS B2397334 N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)pivalamide CAS No. 919703-93-8

N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)pivalamide

Cat. No.: B2397334
CAS No.: 919703-93-8
M. Wt: 431.39
InChI Key: HKTJENPPXLYXDH-UHFFFAOYSA-N
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Description

N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)pivalamide is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a bromophenyl group attached to the indole ring, which is further connected to a thioethyl chain and a pivalamide group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)pivalamide typically involves multiple steps, starting with the preparation of the indole core. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring. The bromophenyl group is then introduced via a bromination reaction using bromine or a brominating agent.

The next step involves the formation of the thioethyl chain, which can be achieved through a nucleophilic substitution reaction. The indole derivative is reacted with an appropriate thiol compound under basic conditions to form the thioether linkage. Finally, the pivalamide group is introduced through an amidation reaction, where the thioethyl-indole derivative reacts with pivaloyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure high yield and purity of the final product. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)pivalamide undergoes various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane.

    Reduction: Lithium aluminum hydride, diethyl ether, and tetrahydrofuran.

    Substitution: Sodium hydride, dimethylformamide, and various nucleophiles.

Major Products Formed

    Oxidation: Sulfoxide and sulfone derivatives.

    Reduction: Phenyl-substituted indole derivatives.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)pivalamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)pivalamide involves its interaction with specific molecular targets and pathways. The bromophenyl group and indole ring are known to interact with various enzymes and receptors, modulating their activity. The thioether linkage and pivalamide group contribute to the compound’s overall stability and bioavailability. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s intended application.

Comparison with Similar Compounds

N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)pivalamide can be compared with other indole derivatives, such as:

    N-(2-(1H-indol-3-yl)ethyl)pivalamide: Lacks the bromophenyl group, resulting in different biological activities and chemical reactivity.

    N-(2-((2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)pivalamide: Contains a chlorophenyl group instead of a bromophenyl group, leading to variations in its chemical and biological properties.

    N-(2-((2-(4-methylphenyl)-1H-indol-3-yl)thio)ethyl)pivalamide:

The uniqueness of this compound lies in the presence of the bromophenyl group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23BrN2OS/c1-21(2,3)20(25)23-12-13-26-19-16-6-4-5-7-17(16)24-18(19)14-8-10-15(22)11-9-14/h4-11,24H,12-13H2,1-3H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKTJENPPXLYXDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCCSC1=C(NC2=CC=CC=C21)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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